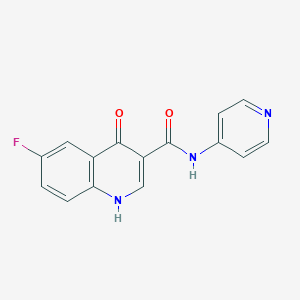

6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

6-fluoro-4-oxo-N-pyridin-4-yl-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O2/c16-9-1-2-13-11(7-9)14(20)12(8-18-13)15(21)19-10-3-5-17-6-4-10/h1-8H,(H,18,20)(H,17,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYHDJVOWWXIIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinoline Core

The quinoline scaffold is typically constructed via the Pfitzinger reaction , which condenses isatin derivatives with ketones under basic conditions. For example, reacting 6-fluoro-isatin with 1-(p-tolyl)ethanone in a mixture of ethanol and water containing potassium hydroxide yields the quinoline-4-carboxylic acid intermediate (Scheme 1). Microwave irradiation at 125°C enhances reaction efficiency, reducing cyclization time from hours to minutes.

Key mechanistic steps :

- Deprotonation : Potassium hydroxide abstracts the α-hydrogen from the ketone, generating an enolate.

- Nucleophilic attack : The enolate attacks the carbonyl carbon of isatin, forming a tetrahedral intermediate.

- Ring expansion : Elimination of water and rearrangement yields the quinoline core.

Hydroxylation at Position 4

The 4-hydroxy group is introduced through oxidation of the 4-oxo intermediate . Hydrogen peroxide in acetic acid selectively oxidizes the quinoline ring without affecting the fluorine substituent. Alternatively, m-chloroperbenzoic acid (m-CPBA) in dichloromethane achieves similar results under milder conditions.

Carboxamide Formation

Coupling the quinoline-3-carboxylic acid with 4-aminopyridine is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method minimizes racemization and improves yields compared to traditional acid chlorides.

Reaction conditions :

- Temperature : 0–25°C

- Stoichiometry : 1.2 equivalents of EDC relative to the acid

- Workup : Precipitation in ice-cwater followed by recrystallization from ethanol.

Optimization Strategies for Industrial Production

Solvent and Catalyst Screening

Polar aprotic solvents like DMF enhance solubility of intermediates, while palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency during pyridinyl group attachment. Table 1 compares solvents and catalysts for the carboxamide coupling step.

Table 1: Comparison of Coupling Conditions

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | EDC/HOBt | 78 | 98 |

| DMSO | HATU | 82 | 97 |

| THF | DCC | 65 | 95 |

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times from 12 hours to 30 minutes for the Pfitzinger step. This approach also improves heat dissipation, critical for exothermic fluorination reactions.

Analytical Characterization

Structural Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm achieves baseline separation of the target compound from byproducts.

Challenges and Mitigation Strategies

Byproduct Formation During Fluorination

Excessive fluorinating agent generates di-fluorinated byproducts. Stoichiometric control (1.05 equivalents of Selectfluor) and low temperatures (0–5°C) suppress this issue.

Poor Solubility of Intermediates

The quinoline-3-carboxylic acid intermediate exhibits limited solubility in aqueous media. Co-solvent systems (e.g., DMF/water 7:3 v/v) enhance dissolution during coupling reactions.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of quinoline-4-one derivatives.

Reduction: Formation of quinoline-4-ol derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Scientific Research Applications

-

Antimalarial Agent: Quinoline-4-carboxamides, including 6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide, have demonstrated antiplasmodial activity . These compounds were identified through phenotypic screening against the blood stage of Plasmodium falciparum (3D7) .

- The initial screening hit showed moderate potency but was further optimized to enhance its in vitro potency .

- The optimization of the pharmacokinetic profile led to compounds exhibiting excellent oral efficacy in the P. berghei malaria mouse model, with ED90 values below 1 mg/kg when administered orally for 4 days .

- One notable compound from this series, DDD107498, showed favorable potency, selectivity, DMPK (drug metabolism and pharmacokinetics) properties, and efficacy, leading to its progression to preclinical development . DDD107498 acts through a novel mechanism by inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis .

- Antibacterial Applications: Fluoroquinolone derivatives, which share structural similarities with this compound, have antibacterial activity . These compounds have shown higher antibacterial activity and better absorbability, making them suitable for veterinary medicine, including the treatment of fishes .

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to therapeutic effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication in bacteria, thereby exhibiting antibacterial activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and related quinoline derivatives:

Key Observations:

- Fluorine vs. Fluorine’s electron-withdrawing effect may also enhance electrophilic interactions .

- Hydroxyl Group: The 4-hydroxy group in the target compound distinguishes it from analogs like 6o (acrylamide) and compound 35 (morpholinopropylamino), offering improved aqueous solubility and hydrogen-bonding capacity.

- Carboxamide Substituents: The pyridin-4-yl group in the target contrasts with phenyl (6o) and aliphatic heterocycles (compound 35). Pyridine’s aromaticity and planarity may favor interactions with π-stacking-prone biological targets, whereas morpholine or difluoropyrrolidine groups (compound 35) introduce conformational flexibility and basicity .

Physicochemical and Pharmacokinetic Properties

The target’s lower molecular weight and hydroxyl group may enhance membrane permeability compared to bulkier analogs like 6m. Compound 35’s morpholine group balances lipophilicity and solubility, a design consideration for antimicrobial agents .

Biological Activity

6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline derivatives class. Its molecular structure features a quinoline core with a fluorine atom at the 6-position, a hydroxy group at the 4-position, and an N-(pyridin-4-yl)carboxamide moiety. The molecular formula is , with a molecular weight of approximately 296.27 g/mol. This unique configuration allows for diverse interactions with biological targets, making it significant in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Research indicates that this compound can inhibit key enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication in bacteria, thereby exhibiting antibacterial activity . Additionally, it has shown potential in inhibiting various cancer cell lines by targeting pathways involved in cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against several cancer cell lines. For example, it was evaluated for its cytotoxic effects using an MTT assay, revealing significant inhibition in cell viability across various types of cancer:

The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anticancer agent.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its enzyme inhibition capabilities:

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Alkaline Phosphatase | 0.420 | Anticancer activity |

| EGFR | 0.24 | Targeted inhibition |

| Src | 0.96 | Targeted inhibition |

| IL-6 | % of control = 20% at 10^-5 M | Cytokine modulation |

These findings suggest that the compound not only has anticancer properties but also modulates inflammatory responses through its action on specific enzymes .

Study on Anticancer Properties

A study conducted by Arafa et al. synthesized various derivatives based on the quinoline scaffold and evaluated their anticancer activities. Among these, compounds similar to this compound exhibited superior potency compared to standard treatments like erlotinib . The study highlighted the importance of structural modifications in enhancing biological activity.

Photosynthesis Inhibition Study

Another investigation focused on the photosynthesis-inhibiting activity of quinoline derivatives, including the target compound. Results indicated that certain derivatives demonstrated biological activity comparable to established inhibitors like DCMU, suggesting potential applications in agricultural chemistry .

Q & A

Q. Methodological approach :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and hydrogen environments .

- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (FT-IR) : Identification of functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- X-ray crystallography (if available): Resolves stereochemical ambiguities .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Q. Strategies :

- Catalyst screening : Test Pd/C, Pd(OAc)₂, or ligand-assisted systems to enhance coupling efficiency .

- Temperature control : Lower temperatures reduce side reactions (e.g., hydrolysis of fluoro groups) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- In-line monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry .

Basic: What biological activities have been reported for this compound?

Q. Reported activities :

- Anticancer : Inhibition of kinase targets (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .

- Antimicrobial : Disruption of bacterial DNA gyrase or topoisomerase IV .

- Anti-inflammatory : Modulation of COX-2 or NF-κB pathways .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Q. Analytical methods :

- Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls .

- Purity validation : Re-test compounds with ≥95% purity (via HPLC) to exclude impurity-driven effects .

- Dose-response curves : Compare EC₅₀ values across studies to account for potency variations .

Advanced: What experimental approaches are used to identify molecular targets of this compound?

Q. Target identification strategies :

- Molecular docking : Predict binding affinities to kinases or receptors using AutoDock or Schrödinger .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified proteins .

- CRISPR-Cas9 knockout screens : Identify gene knockouts that reduce compound efficacy .

Advanced: How are structure-activity relationship (SAR) studies conducted for analogs of this compound?

Q. SAR methodology :

- Substituent variation : Modify the pyridinyl group (e.g., 3-pyridinyl vs. 4-pyridinyl) to assess impact on activity .

- Bioisosteric replacement : Replace the fluoro group with chloro or methyl to study electronic effects .

- Pharmacophore modeling : Identify critical functional groups (e.g., carboxamide, hydroxy) using MOE or Discovery Studio .

Basic: What physicochemical properties are critical for its pharmacological profile?

Q. Key properties :

- Solubility : Moderate in DMSO (~10 mM), poor in aqueous buffers; impacts in vitro assays .

- LogP : Predicted ~2.5 (via ChemDraw), suggesting moderate membrane permeability .

- Stability : Degrades under strong acidic/basic conditions; store at -20°C in inert atmosphere .

Advanced: What strategies address formulation challenges due to poor aqueous solubility?

Q. Formulation approaches :

- Prodrug design : Esterify the hydroxy group to enhance solubility .

- Nanoparticle encapsulation : Use PLGA or liposomes for controlled release .

- Co-solvent systems : Combine with cyclodextrins or PEG to improve bioavailability .

Advanced: How are metabolic pathways and degradation products analyzed?

Q. Metabolic studies :

- In vitro microsomal assays : Incubate with liver microsomes and analyze via LC-MS to identify phase I/II metabolites .

- Stability testing : Expose to simulated gastric fluid (SGF) or intestinal fluid (SIF) to assess degradation .

- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic fate in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.